4-benzyl-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
4-benzyl-2-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S/c1-15-11-12-17(13-18(15)22)24-21(25)23(14-16-7-3-2-4-8-16)19-9-5-6-10-20(19)28(24,26)27/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMJKWDKZPIBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-benzyl-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 900012-88-6) is a novel compound belonging to the class of thiadiazines. Its complex structure includes a benzyl group and a fluorinated phenyl moiety, positioning it as a candidate for various biological activities. This article explores its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 396.4 g/mol. The structure is characterized by the presence of a thiadiazine core, which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇FN₂O₃S |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 900012-88-6 |
Antiproliferative Activity
Research indicates that compounds with similar structures to 4-benzyl-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, fluorinated benzothiazoles have shown potent antiproliferative activity without a biphasic dose-response relationship, suggesting that structural modifications can enhance therapeutic efficacy .
The biological activity of thiadiazine derivatives often involves interactions with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind covalently to cellular macromolecules. This mechanism has been observed in related compounds where metabolism is crucial for their antiproliferative effects .
Case Studies
- Fluorinated Benzothiazoles : A study demonstrated that fluorinated derivatives induced mRNA expression of CYP1A1 in sensitive cancer cells, contributing to their antiproliferative effects .
- Thiadiazine Derivatives : Compounds structurally similar to our target compound have been reported to exhibit antibacterial and antifungal activities alongside anticancer properties. These findings suggest that the incorporation of specific substituents can modulate biological activity significantly .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
Scientific Research Applications
Chemical Properties and Structure
The structure of 4-benzyl-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide features a thiadiazine ring system that contributes to its pharmacological properties. The presence of the benzyl and fluoro-methyl substituents enhances its lipophilicity and biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to 4-benzyl-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, demonstrating efficacy that suggests potential use as antibacterial or antifungal agents.
Anticancer Potential
The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies have shown that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cells. Further investigations are needed to elucidate the specific mechanisms by which these compounds exert their anticancer effects.
Anti-inflammatory Properties
Compounds within this class have also been noted for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, making them candidates for treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various thiadiazine derivatives against common pathogens. The results indicated that the tested compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. This finding supports further exploration into its development as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives of 4-benzyl-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one induced apoptosis in human breast cancer cell lines. The mechanism was linked to the activation of caspase pathways, underscoring the potential for these compounds in cancer therapy.
Case Study 3: Anti-inflammatory Effects
Research involving animal models of inflammation showed that administration of related thiadiazine compounds resulted in reduced edema and lower levels of inflammatory markers. This suggests potential therapeutic applications for inflammatory conditions such as arthritis.
Q & A
Basic Research Questions
What are the recommended synthetic routes for preparing this benzothiadiazine derivative, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via cyclocondensation of substituted thiophenol derivatives with α,β-unsaturated carbonyl precursors under acidic conditions. For example:
Reagent Setup : React 2-aminothiophenol with β-aroylacrylic acid derivatives in dry ethanol saturated with HCl gas .
Temperature Control : Reflux at 80–90°C for 6–8 hours to ensure ring closure.
Purification : Crystallize the crude product using methanol or ethanol to achieve >95% purity.
Optimization Tips :
- Adjust molar ratios (1:1 to 1:1.2) to minimize side products.
- Use inert atmospheres (N₂) to prevent oxidation of sulfur-containing intermediates.
Table 1 : Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | ↑ Cyclization |
| Solvent | Dry ethanol | ↑ Solubility |
| HCl Concentration | Saturated solution | ↑ Reaction rate |
How is the structural conformation of this compound validated, and what analytical techniques are critical?
Methodological Answer:
Structural validation requires a combination of spectroscopic and crystallographic methods:
X-ray Diffraction (XRD) : Resolves the heterocyclic core conformation (e.g., boat vs. chair) and substituent orientation (e.g., equatorial vs. axial) .
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–170 ppm).
- 2D NMR (COSY, HSQC) : Maps coupling between adjacent protons and carbons.
Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 423.12 for C₂₃H₂₀FNO₃S₂).
Critical Note : Discrepancies between calculated and observed spectra may indicate tautomerism or polymorphism.
What physicochemical properties (e.g., solubility, stability) are relevant for in vitro assays?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO or DMF (>10 mg/mL). Pre-saturate buffers with DMSO (≤1% v/v) for biological assays .
- Stability :
- Store at –20°C under desiccation to prevent hydrolysis of the sulfone group.
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 48 hours.
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to explore the role of substituents (e.g., benzyl, fluoro-methylphenyl)?
Methodological Answer:
Analog Synthesis :
- Replace the 3-fluoro-4-methylphenyl group with halogenated (Cl, Br) or electron-withdrawing (NO₂) analogs to assess electronic effects.
- Modify the benzyl group with para-substituents (e.g., -OCH₃, -CF₃) to probe steric interactions .
Biological Testing :
- Use standardized assays (e.g., kinase inhibition, antimicrobial susceptibility) to compare IC₅₀ values.
Computational Modeling :
- Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2, β-lactamases) .
Table 2 : Example SAR Data for Analog Library
| Substituent (R₁) | LogP | IC₅₀ (μM) | Target Protein |
|---|---|---|---|
| 3-F-4-MePh | 3.2 | 0.45 | COX-2 |
| 4-ClPh | 3.5 | 0.78 | COX-2 |
| 4-OCH₃Bn | 2.8 | 1.20 | β-Lactamase |
How should researchers resolve contradictions in reported biological activities (e.g., antifungal vs. antibacterial efficacy)?
Methodological Answer:
Assay Standardization :
- Replicate conflicting studies using identical strains (e.g., Candida albicans ATCC 10231) and growth media (e.g., RPMI-1640).
Dose-Response Curves :
- Test a broad concentration range (0.1–100 μM) to identify off-target effects at higher doses.
Mechanistic Studies :
- Use transcriptomics (RNA-seq) to compare gene expression profiles in treated vs. untreated cells .
Case Study : A benzothiadiazine analog initially reported as antifungal was later found to inhibit bacterial efflux pumps at sub-MIC concentrations, explaining divergent results .
What strategies mitigate discrepancies between in vitro and in vivo pharmacokinetic data?
Methodological Answer:
In Vitro-In Vivo Extrapolation (IVIVE) :
- Measure plasma protein binding (equilibrium dialysis) and hepatic microsomal stability (t₁/₂ > 30 mins preferred) .
Formulation Adjustments :
- Use nanoemulsions or liposomes to enhance bioavailability if logP > 4.
Metabolite Profiling :
- Identify Phase I/II metabolites (LC-MS/MS) to clarify rapid clearance issues.
Key Finding : For analogs with poor oral bioavailability (<20%), intraperitoneal administration may bypass first-pass metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
